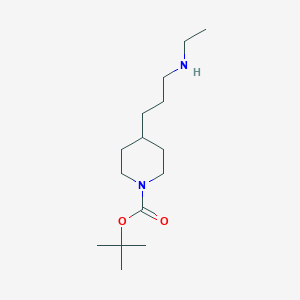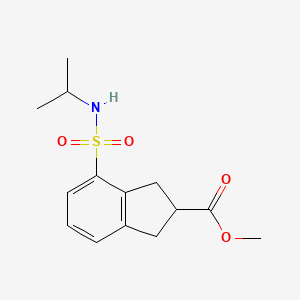
methyl 4-(N-isopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(N-isopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with a complex structure that includes an indene core, a carboxylate group, and a sulfamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-isopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps, starting with the preparation of the indene core. The indene core can be synthesized through a series of cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(N-isopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 4-(N-isopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-(N-isopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-isopropylsulfamoyl amide: Shares the sulfamoyl group but lacks the indene core.
4-(N-Isopropylsulfamoyl)-2-methylphenylboronic acid: Contains a similar sulfamoyl group but has a different aromatic core.
Uniqueness
Methyl 4-(N-isopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate is unique due to its combination of an indene core, a carboxylate group, and a sulfamoyl group.
Propriétés
Formule moléculaire |
C14H19NO4S |
|---|---|
Poids moléculaire |
297.37 g/mol |
Nom IUPAC |
methyl 4-(propan-2-ylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C14H19NO4S/c1-9(2)15-20(17,18)13-6-4-5-10-7-11(8-12(10)13)14(16)19-3/h4-6,9,11,15H,7-8H2,1-3H3 |
Clé InChI |
UPWVLTMRZSQFIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)C1=CC=CC2=C1CC(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


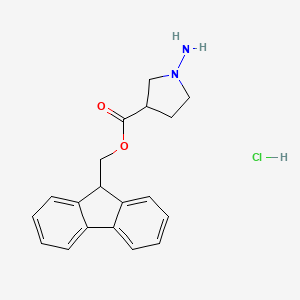
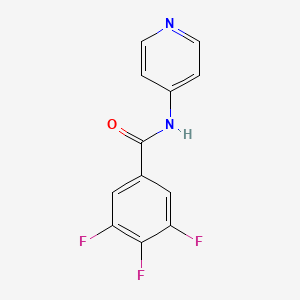
![4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13964059.png)

![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B13964074.png)
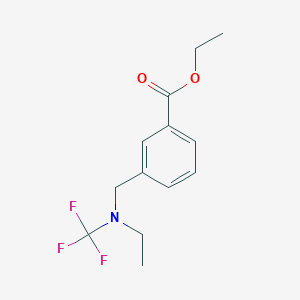
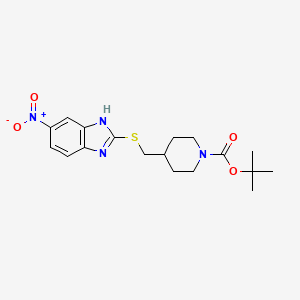
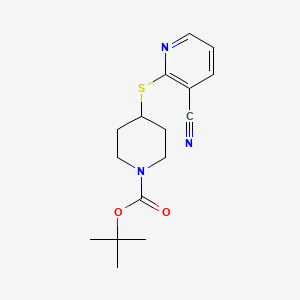


![2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13964118.png)

